1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Overview
Description
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a chemical compound with the molecular formula C11H15BrO4 . It is commonly used in various fields of research and industry.
Synthesis Analysis
The synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene involves a stirred solution of 1,2,3,4-tetramethoxy-5-methylbenzene. A solution of bromine is slowly added to this mixture, which is then stirred at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is represented by the linear formula C11H15BrO4 . More detailed structural analysis may be found in specific technical documents and peer-reviewed papers .Physical And Chemical Properties Analysis
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a white crystalline solid with a slight odor. It has a molecular weight of 291.14 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
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Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 1-Bromo-2,3,5,6-tetrafluorobenzene is used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Coenzyme Qn Family
- Field : Biochemistry
- Application : The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield .
- Method : The compound was prepared by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
- Results : An 80% overall yield was demonstrated on a multi-gram scale .
-
Preparation of Coenzyme Q Analogues
- Field : Biochemistry
- Application : The title compound, a key intermediate for preparing Coenzyme Q analogues, was prepared in a good yield .
- Method : The compound was prepared by a reaction sequence starting from the 2, 3, 4, 5-Tetramethoxytoluene via Blanc Reaction, Kornblum oxidation, and 30% H2O2 oxidation .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of 2,3,4,5-Tetramethoxy-6-Methylbenzoic Acid
- Field : Chemical Intermediates
- Application : The title compound, a key intermediate for preparing Coenzyme Q analogues, was prepared in a good yield .
- Method : The compound was prepared by a reaction sequence starting from the 2, 3, 4, 5-Tetramethoxytoluene via Blanc Reaction, Kornblum oxidation, and 30% H2O2 oxidation .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of 5-Bromo-2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone
- Field : Biochemistry
- Application : The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield .
- Method : The compound was prepared by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
- Results : An 80% overall yield was demonstrated on a multi-gram scale .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 1-Bromo-2,3,5,6-tetrafluorobenzene is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. It is also used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of 2,3,4,5-Tetramethoxy-6-Methylbenzoic Acid
- Field : Chemical Intermediates
- Application : The title compound, a key intermediate for preparing Coenzyme Q analogues, was prepared in a good yield .
- Method : The compound was prepared by a reaction sequence starting from the 2, 3, 4, 5-Tetramethoxytoluene (1) via Blanc Reaction, Kornblum oxidation, and 30% H2O2 oxidation .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of 5-Bromo-2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone
- Field : Biochemistry
- Application : The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield .
- Method : The compound was prepared by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
- Results : An 80% overall yield was demonstrated on a multi-gram scale .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 1-Bromo-2,3,5,6-tetrafluorobenzene is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. It is also used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOTLCIUAYGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502579 | |
Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
CAS RN |
73875-27-1 | |
Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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